molecular formula C12H14O3 B8306395 methyl 3-(4-formyl-2-methylphenyl)propanoate

methyl 3-(4-formyl-2-methylphenyl)propanoate

Cat. No.: B8306395
M. Wt: 206.24 g/mol
InChI Key: HRISOAGRIMSPFN-UHFFFAOYSA-N
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Description

methyl 3-(4-formyl-2-methylphenyl)propanoate is an organic compound with a complex structure that includes a formyl group, a methyl group, and a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-formyl-2-methylphenyl)propanoate typically involves the reaction of 4-formyl-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-formyl-2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrolysis using aqueous sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4-Carboxy-2-methyl-phenyl)-propionic acid.

    Reduction: 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester.

    Substitution: 3-(4-Formyl-2-methyl-phenyl)-propionic acid.

Scientific Research Applications

methyl 3-(4-formyl-2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of methyl 3-(4-formyl-2-methylphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methylbenzoic acid: Similar structure but lacks the propionic acid methyl ester moiety.

    3-(4-Formyl-2-methoxy-phenyl)-propionic acid methyl ester: Contains a methoxy group instead of a methyl group.

    3-(4-Formyl-2-methyl-phenyl)-acrylic acid methyl ester: Contains an acrylic acid moiety instead of a propionic acid.

Uniqueness

methyl 3-(4-formyl-2-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(4-formyl-2-methylphenyl)propanoate

InChI

InChI=1S/C12H14O3/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7-8H,5-6H2,1-2H3

InChI Key

HRISOAGRIMSPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester (0.49 g, 2.35 mmol) and MnO2 (0.80 g, 9.20 mmol) in chloroform (5 mL) is stirred at RT for 4 days. The mixture is filtered through Celite; the Celite is washed with copious amounts of EtOAc. The filtrate is concentrated and purified by flash chromatography to yield the title compound (0.29 g, 60%).
Name
3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
60%

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